molecular formula C17H15ClN4O2 B4658305 N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B4658305
M. Wt: 342.8 g/mol
InChI Key: XQMJHFLCAZOIEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide” involves multi-step chemical reactions. These typically start with the formation of 1,3,4-oxadiazole derivatives from precursor chemicals through condensation reactions, cyclization, and subsequent functionalization steps. For instance, compounds have been synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, indicating the complexity and specificity of reactions involved in synthesizing such molecules (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic methods, including IR, NMR, and HRMS, to confirm the successful synthesis and elucidate the detailed structural features. For example, the crystal structure of related compounds has been determined, revealing significant details about the spatial arrangement and confirming the expected chemical structure through X-ray diffraction analysis (Si, 2009).

Chemical Reactions and Properties

These compounds engage in diverse chemical reactions, highlighting their reactivity and potential applications in various domains. For instance, the interaction with cyanamide to yield 1-substituted 3-amino-1,2,4-triazoles from 1,3,4-oxadiazolium salts indicates their versatile reactivity and potential for further chemical modifications (Boyd & Dando, 1971).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-4-1-2-5-14(13)20-15(23)6-3-7-16-21-17(22-24-16)12-8-10-19-11-9-12/h1-2,4-5,8-11H,3,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMJHFLCAZOIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide
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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 5
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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide
Reactant of Route 6
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N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide

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